

G-5555 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: G-5555 hydrochloride

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For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of **G-5555 hydrochloride**'s cross-reactivity with other kinases, supported by experimental data and protocols.

G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a critical node in signaling pathways governing cell proliferation, survival, and motility.^{[1][2][3][4]} Developed as an orally bioavailable small molecule, it demonstrates high affinity for its primary target.^[1] However, a comprehensive understanding of its interactions with other kinases is crucial for accurate experimental interpretation and therapeutic development.

Kinase Selectivity Profile

G-5555 hydrochloride exhibits a high degree of selectivity for its primary target, PAK1, with a dissociation constant (K_i) of 3.7 nM.^{[1][2][3][4]} Its cross-reactivity has been assessed against a broad panel of 235 kinases. At a concentration of 0.1 μ M, **G-5555 hydrochloride** inhibited only eight other kinases by more than 70%.^{[1][2][5]}

This focused activity underscores its specificity. The off-target kinases with the most significant inhibition are detailed in the table below, providing a clear comparison of **G-5555 hydrochloride**'s potency against its intended target and other kinases.

Target Kinase	Inhibition Constant (Ki)	IC50	Notes
PAK1	3.7 nM[1][2][3][4]	-	Primary Target
PAK2	11 nM[1][2][3][4]	11 nM[2][3]	Group I PAK Family Member
PAK3	-	>70% inhibition at 0.1 μ M[1][2][5]	Group I PAK Family Member
SIK2	-	9 nM[2][3][6]	Off-Target
KHS1	-	10 nM[2][3][6]	Off-Target
MST4	-	20 nM[2][3][6]	Off-Target
YSK1	-	34 nM[2][3][6]	Off-Target
MST3	-	43 nM[2][3][6]	Off-Target
Lck	-	52 nM[2][3][6]	Off-Target

Experimental Protocols

The determination of **G-5555 hydrochloride**'s kinase selectivity involved rigorous biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

Objective: To quantify the direct inhibitory activity of **G-5555 hydrochloride** against a panel of purified kinases.

Methodology: A Fluorescence Resonance Energy Transfer (FRET)-based assay was employed.[1][6]

- Components: The assay mixture included the purified kinase, a FRET peptide substrate (Ser/Thr19) labeled with Coumarin and Fluorescein, and ATP.[1][6]
- Procedure: **G-5555 hydrochloride** at various concentrations was incubated with the kinase and the peptide substrate. The enzymatic reaction was initiated by the addition of ATP.[1]

- Detection: Phosphorylation of the peptide substrate by the kinase disrupts the FRET between Coumarin and Fluorescein. The resulting change in the fluorescence signal was measured to determine the rate of phosphorylation.[\[1\]](#)
- Analysis: IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, were calculated by plotting the percentage of inhibition against the logarithm of the **G-5555 hydrochloride** concentration. Ki values were subsequently determined from these measurements.[\[1\]](#)

Cellular Target Engagement Assay (pMEK Assay)

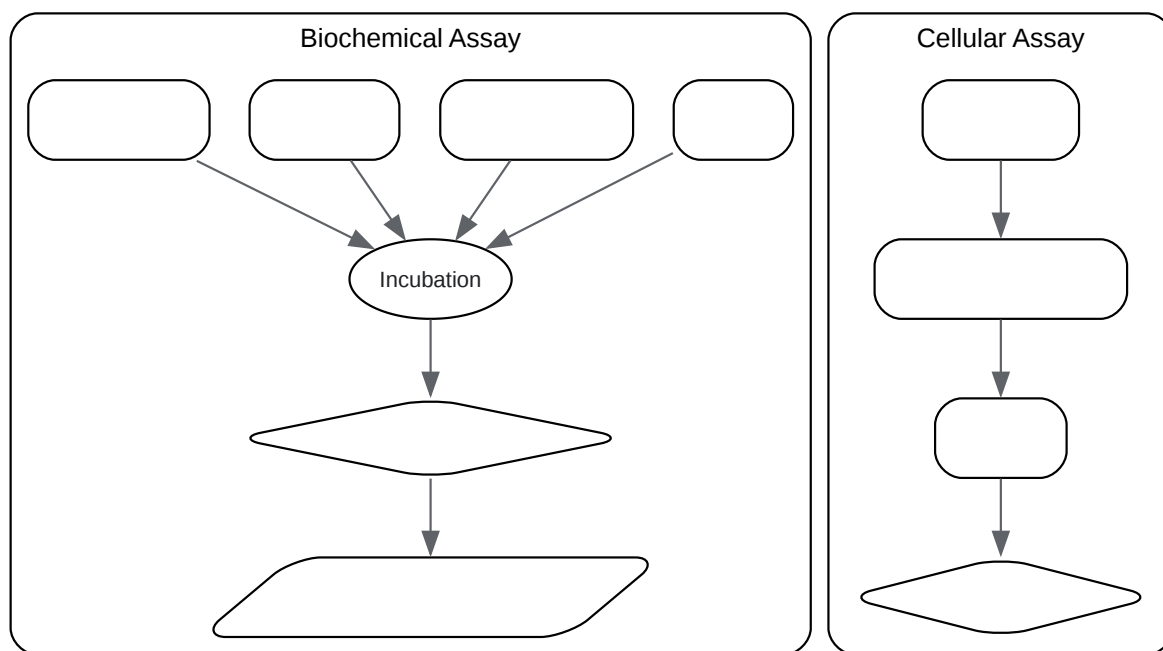
Objective: To confirm the engagement and inhibition of PAK1/2 by **G-5555 hydrochloride** within a cellular environment by measuring the phosphorylation of a known downstream substrate.[\[1\]](#)

Methodology: This assay measured the inhibition of phosphorylation of MEK1 at serine 298 (S298), a direct substrate of PAK1/2.[\[1\]](#)

- Cell Line: The EBC-1 non-small cell lung cancer cell line was utilized for this experiment.[\[1\]](#)
- Procedure: EBC-1 cells were treated with varying concentrations of **G-5555 hydrochloride** for a specified duration. Following treatment, cell lysates were analyzed to quantify the levels of phosphorylated MEK1 (pMEK).[\[1\]](#)

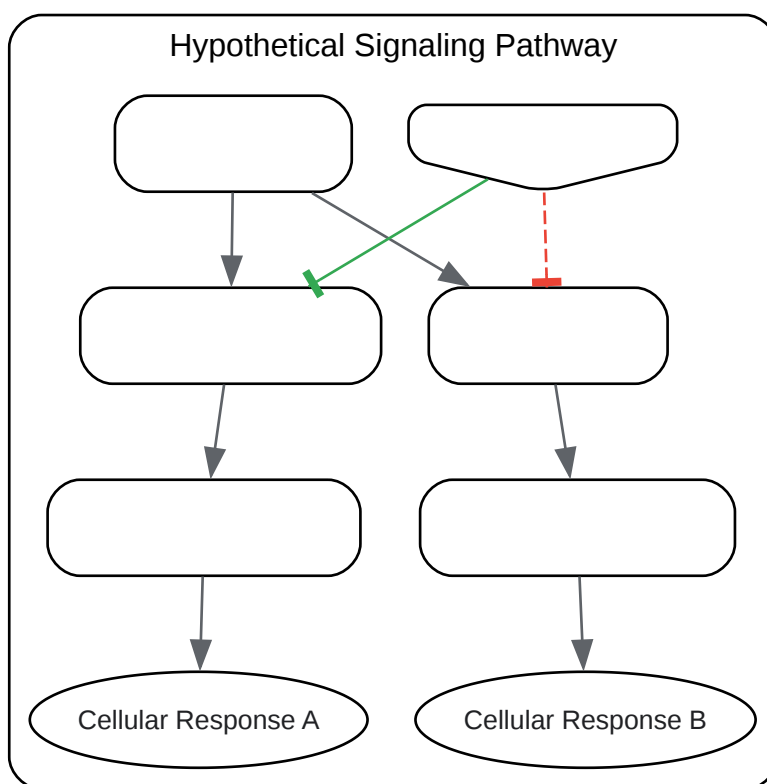
Visualizing Experimental Workflow and Signaling Context

To further clarify the methodologies and potential biological implications of G-5555's cross-reactivity, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.



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Caption: Workflow for assessing kinase inhibitor selectivity.



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Caption: Potential on-target and off-target effects of G-5555.

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